molecular formula C23H17N5O4 B10880484 N-{2-[(4,5-dicyano-2-nitrophenyl)amino]-4-ethoxyphenyl}benzamide

N-{2-[(4,5-dicyano-2-nitrophenyl)amino]-4-ethoxyphenyl}benzamide

Cat. No.: B10880484
M. Wt: 427.4 g/mol
InChI Key: IXKJOBOWPFEGDZ-UHFFFAOYSA-N
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Description

N~1~-[2-(4,5-DICYANO-2-NITROANILINO)-4-ETHOXYPHENYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes cyano, nitro, and ethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(4,5-DICYANO-2-NITROANILINO)-4-ETHOXYPHENYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the cyclization reaction of diaminomaleonitrile to form 4,5-dicyano-1,2,3-triazole . This intermediate can then undergo further reactions to introduce the nitro and ethoxy groups, followed by the coupling with benzamide to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(4,5-DICYANO-2-NITROANILINO)-4-ETHOXYPHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N~1~-[2-(4,5-DICYANO-2-NITROANILINO)-4-ETHOXYPHENYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex molecules and materials.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N1-[2-(4,5-DICYANO-2-NITROANILINO)-4-ETHOXYPHENYL]BENZAMIDE exerts its effects is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[2-(4,5-DICYANO-2-NITROANILINO)-4-ETHOXYPHENYL]BENZAMIDE is unique due to its combination of cyano, nitro, and ethoxy groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H17N5O4

Molecular Weight

427.4 g/mol

IUPAC Name

N-[2-(4,5-dicyano-2-nitroanilino)-4-ethoxyphenyl]benzamide

InChI

InChI=1S/C23H17N5O4/c1-2-32-18-8-9-19(27-23(29)15-6-4-3-5-7-15)20(12-18)26-21-10-16(13-24)17(14-25)11-22(21)28(30)31/h3-12,26H,2H2,1H3,(H,27,29)

InChI Key

IXKJOBOWPFEGDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)NC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

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